2-Amino-3-(P-hydroxyphenyl)propanoic acid, oxime
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Overview
Description
N-hydroxy-L-tyrosinamide: is a derivative of the amino acid tyrosine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-L-tyrosinamide typically involves the hydroxylation of L-tyrosinamide. One common method includes the use of flavin-dependent N-hydroxylating enzymes, which catalyze the hydroxylation reaction under mild conditions . Another approach involves chemical synthesis using hydroxylamine derivatives as reagents .
Industrial Production Methods: Industrial production of N-hydroxy-L-tyrosinamide may involve biocatalytic processes due to their specificity and efficiency. Enzymatic catalysis using microbial fermentation is a promising method, offering high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted amides and derivatives.
Scientific Research Applications
Chemistry: N-hydroxy-L-tyrosinamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving hydroxylation reactions. It serves as a substrate for various hydroxylating enzymes .
Medicine: N-hydroxy-L-tyrosinamide has potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways. It is being investigated for its role in cancer therapy and neurodegenerative diseases .
Industry: In the industrial sector, N-hydroxy-L-tyrosinamide is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the manufacture of cosmetics and food additives .
Mechanism of Action
The mechanism of action of N-hydroxy-L-tyrosinamide involves its interaction with specific enzymes and molecular targets. The hydroxyl group on the nitrogen atom allows it to participate in hydrogen bonding and other interactions with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes such as tyrosinase, which is involved in melanin synthesis . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
L-tyrosinamide: The parent compound without the hydroxyl group.
N-acetyl-L-tyrosinamide: A derivative with an acetyl group instead of a hydroxyl group.
N-hydroxy-L-phenylalaninamide: A similar compound with a phenylalanine backbone.
Uniqueness: N-hydroxy-L-tyrosinamide is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with enzymes, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(9(13)11-14)5-6-1-3-7(12)4-2-6/h1-4,8,12,14H,5,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWEYVOEWNYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-39-3 |
Source
|
Record name | NSC667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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